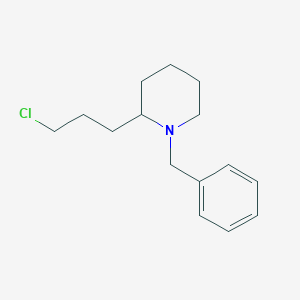
1-Benzyl-2-(3-chloropropyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-2-(3-chloropropyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds Piperidine is a six-membered heterocyclic amine containing one nitrogen atom This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a chloropropyl group attached to the piperidine ring
准备方法
The synthesis of 1-Benzyl-2-(3-chloropropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride, followed by the introduction of a chloropropyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
1-Benzyl-2-(3-chloropropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-Benzyl-2-(3-chloropropyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs for neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of 1-Benzyl-2-(3-chloropropyl)piperidine involves its interaction with specific molecular targets and pathways. The benzyl group and the chloropropyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, it may act as an inhibitor of cholinesterase enzymes by binding to the active site and preventing the breakdown of acetylcholine. This mechanism is of particular interest in the development of drugs for neurological disorders such as Alzheimer’s disease .
相似化合物的比较
1-Benzyl-2-(3-chloropropyl)piperidine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the chloropropyl group, resulting in different chemical reactivity and biological activity.
2-(3-Chloropropyl)piperidine: Lacks the benzyl group, which affects its binding affinity and selectivity towards molecular targets.
1-(3-Chloropropyl)piperidine: Similar structure but without the benzyl group, leading to differences in its chemical and biological properties.
The uniqueness of this compound lies in the presence of both the benzyl and chloropropyl groups, which confer distinct chemical reactivity and potential biological activities.
属性
分子式 |
C15H22ClN |
|---|---|
分子量 |
251.79 g/mol |
IUPAC 名称 |
1-benzyl-2-(3-chloropropyl)piperidine |
InChI |
InChI=1S/C15H22ClN/c16-11-6-10-15-9-4-5-12-17(15)13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
InChI 键 |
ZAKIWTXZVZFZLG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(C1)CCCCl)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















